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Compound of Interest

Compound Name: Istradefylline-13C,d3

Cat. No.: B10820236

An In-depth Technical Guide to Istradefylline-13C,d3

This technical guide provides a comprehensive overview of Istradefylline-13C,d3, an
isotopically labeled form of Istradefylline, for researchers, scientists, and drug development
professionals. Istradefylline is a selective adenosine A2A receptor antagonist used as an
adjunctive treatment to levodopa/carbidopa for Parkinson's disease (PD).[1][2] The stable
iIsotope-labeled version is primarily used as an internal standard for quantification in mass
spectrometry-based studies.[3]

Physicochemical Properties

Istradefylline-13C,d3 is the 13C- and deuterium-labeled form of Istradefylline.[4]
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Property Value Source(s)

CAS Number 2749234-46-4 [4]

Unlabeled CAS Number 155270-99-8 [5]

Molecular Formula C1913CH21D3N404 [311415][6]

Molecular Weight 388.44 g/mol [41[6]
(E)-8-(3,4-

Formal Name dimethoxystyryl)-1,3-diethyl-7- 3]

(methyl-13C-ds)-3,7-dihydro-
1H-purine-2,6-dione

Pharmacology and Mechanism of Action

Istradefylline is a selective antagonist of the adenosine A2A receptor, with a Ki value of 2.2 nM.
[3][4] These receptors are highly concentrated in the basal ganglia, a brain region critical for
motor control that degenerates in Parkinson's disease.[1] In PD, the loss of dopaminergic
neurons leads to overactivity of the indirect striato-pallidal pathway, which suppresses voluntary

movement.[7]

Adenosine A2A receptors are expressed on GABAergic medium spiny neurons within this
indirect pathway.[1] By binding to these receptors, adenosine exerts an excitatory effect,
increasing GABAergic transmission and thus inhibiting motor function.[7] Istradefylline
antagonizes this action, preventing the excitatory effects of adenosine and reducing the
excessive inhibitory output from this pathway.[7][8] This non-dopaminergic mechanism helps to
normalize the function of motor circuits and improves motor control in conjunction with
dopamine replacement therapies like levodopa.[7][9]

Signaling Pathway

The diagram below illustrates the role of Istradefylline in modulating the indirect pathway in

Parkinson's disease.
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Istradefylline's mechanism in the basal ganglia.

Pharmacokinetics

Pharmacokinetic parameters for unlabeled Istradefylline and its primary active metabolites are

summarized below.

Parameter Istradefylline Metabolite M1 Metabolite M8 Source(s)
Cmax (ng/mL) 181.1 4.34 12.6 [1]
Tmax (h) 2.0 3.5 3.0 [1]
AUC (ng*h/mL) 11,100 - 610 [1]
Half-life (h) 64-69 - - [1]
Protein Binding ~98% - - [1]

Istradefylline is primarily metabolized by cytochrome P450 enzymes CYP1Al, CYP3A4, and
CYP3A5.[1][9]

Experimental Protocols
Synthesis of Istradefylline
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A patented synthesis process for Istradefylline involves a multi-step procedure.[10][11] The
general workflow is outlined below.
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General workflow for the synthesis of Istradefylline.

Key Steps:

Cyclization: 1,3-diethylformamide and cyanoacetic acid react in acetic anhydride to form the
initial pyrimidine ring structure (Compound 1).[10]

Nitration: The intermediate is nitrated using sodium nitrite in acetic acid to yield Compound II.
[10]

Reduction: The nitro group is reduced to an amino group (Compound 111).[10]

Condensation & Cyclization: Compound 1l is reacted with 3-(3,4-dimethoxyl-phenol)-acryloyl
chloride, followed by cyclization to form the purine-2,6-dione core.[10][11]

Methylation: The final step is methylation to yield Istradefylline.[10][11]

Preclinical Efficacy Studies

Istradefylline's efficacy has been demonstrated in various animal models of Parkinson's

disease.

Rodent Models: In rats, Istradefylline effectively reverses catalepsy induced by the dopamine
antagonist haloperidol (EDso value of 0.23 mg/kg) or by reserpine.[3][12]

Primate Models: In MPTP-treated marmosets (a primate model of PD), oral administration of
Istradefylline alleviates postural defects and improves motor disability in a dose-dependent
manner without inducing dyskinesia.[3] When combined with levodopa or dopamine
agonists, it produces a robust improvement in motor function.[13]

Clinical Trials

The approval of Istradefylline was based on four key randomized, double-blind, placebo-

controlled clinical trials in PD patients experiencing "off" episodes while on a stable levodopa
regimen.[9][14]
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» Study Design: Patients were required to have at least two hours of "off" time per day.[13]
They were randomized to receive a placebo, 20 mg/day, or 40 mg/day of Istradefylline for a
12-week period.[13][14]

o Primary Efficacy Outcome: The primary endpoint was the change from baseline in the total
daily "off" time.

o Results: The trials demonstrated that both 20 mg/day and 40 mg/day doses of Istradefylline
provided a statistically significant reduction in daily "off" time compared to placebo.[7]

Reduction in "Off" Time
Dose Source(s)
vs. Placebo (hours)

20 mg/day 0.64-0.76 [7]

40 mg/day 0.74-1.2 [7]

The most common adverse reactions (=5% and more frequent than placebo) were dyskinesia,
dizziness, constipation, nausea, hallucination, and insomnia.[14]

Use in Research

Istradefylline-13C,d3 is specifically designed for use as an internal standard in analytical
chemistry.[3] Its stable heavy isotope enrichment allows for precise quantification of unlabeled
Istradefylline in biological matrices (e.g., plasma, tissue) by GC- or LC-MS without interfering
with the measurement of the endogenous compound.[3][4] This is crucial for pharmacokinetic,
metabolic, and therapeutic drug monitoring studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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